

Mass Spectrometry Fragmentation Analysis: 5-(Chloromethyl)-6-methylbenzo[d]dioxole vs. Safrole

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Compound of Interest

Compound Name: 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole

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A Comparative Guide for Researchers in Drug Development and Analytical Chemistry

This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 5-(Chloromethyl)-6-methylbenzo[d]dioxole against the known fragmentation of a structurally related benzodioxole, Safrole. This information is critical for the identification and characterization of novel compounds in drug discovery and development, where understanding fragmentation behavior is key to structural elucidation.

Comparative Fragmentation Data

The following table summarizes the predicted and known mass spectral data for 5-(Chloromethyl)-6-methylbenzo[d]dioxole and Safrole, respectively. The predicted fragmentation for 5-(Chloromethyl)-6-methylbenzo[d]dioxole is based on common fragmentation pathways for aromatic and halogenated compounds, and supported by data from similar molecules.

Feature	5-(Chloromethyl)-6-methylbenzo[d]dioxole	Safrole (5-(2-propenyl)-1,3-benzodioxole)
Molecular Formula	C ₉ H ₉ ClO ₂ [1]	C ₁₀ H ₁₀ O ₂
Molecular Weight	184.62 g/mol [1]	162.19 g/mol
Predicted Molecular Ion (M ⁺)	m/z 184/186 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	m/z 162
Predicted Base Peak	m/z 149	m/z 162
Key Fragment Ions (m/z)	149, 121, 93, 65	135, 131, 105, 103, 77
Predicted Fragmentation Pathway	Loss of chlorine radical, followed by loss of CO, and subsequent aromatic ring fragmentation.	Rearrangement and cleavage of the allyl group, and fragmentation of the benzodioxole ring.

Predicted Fragmentation Pathway of 5-(Chloromethyl)-6-methylbenzo[d]dioxole

The proposed electron ionization (EI) mass spectrometry fragmentation pathway for 5-(Chloromethyl)-6-methylbenzo[d]dioxole is initiated by the ionization of the molecule to form the molecular ion (M⁺) at m/z 184 and 186, reflecting the isotopic abundance of chlorine. The primary fragmentation is expected to be the facile cleavage of the carbon-chlorine bond, a common pathway for chlorinated compounds, to yield a stable benzylic carbocation.



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Predicted fragmentation of 5-(Chloromethyl)-6-methylbenzo[d]dioxole.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of benzodioxole derivatives, adaptable for compounds such as 5-(Chloromethyl)-6-methylbenzo[d]dioxole and Safrole.

1. Sample Preparation:

- Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Scan Range: m/z 40-550.

3. Data Analysis:

- Acquire the total ion chromatogram (TIC) and mass spectra for the peaks of interest.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectra with reference libraries (e.g., NIST) and the predicted fragmentation patterns.

This guide serves as a foundational resource for the mass spectrometric analysis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole. The provided comparative data and experimental protocol will aid researchers in the structural confirmation and identification of this and related compounds.

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References

- 1. 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | C₉H₉ClO₂ | CID 10559416 - PubChem [pubchem.ncbi.nlm.nih.gov]
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